Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Phosphine-Catalyzed Annulation: Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines, showcasing a method for synthesizing complex structures related to Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Zhu et al., 2003).
- Novel Pyrido and Pyrimidines Synthesis: The research discusses the preparation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems, highlighting synthetic routes relevant to the core structure of the compound (Bakhite et al., 2005).
Photophysical Properties
- Thieno[2,3-b]pyridine Derivatives: A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, with their spectral-fluorescent properties investigated, providing insights into the photophysical characteristics of similar compounds (Ershov et al., 2019).
Heterocyclic Chemistry
- Pyrido and Thieno Pyrimidines: The synthesis of ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates and related fused thiazolo derivatives offers a pathway to designing novel heterocyclic compounds (Ahmed, 2003).
- Antioxidant Activity: Investigation into 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, including synthesis and evaluation of their antioxidant activity, reveals potential health-related applications of structurally similar compounds (Zaki et al., 2017).
Anticancer Activity
- Anticancer Heterocycles: Utilizing thiophene incorporated thioureido substituent as precursors for new heterocycles demonstrated potential anticancer activity, indicating the biomedical relevance of related chemical structures (Abdel-Motaal et al., 2020).
Mechanism of Action
The mode of action of indole derivatives generally involves binding with high affinity to multiple receptors, which can lead to various downstream effects depending on the specific targets . The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure, but generally, they would be subject to absorption, distribution, metabolism, and excretion (ADME) like other drugs .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of indole derivatives . .
Future Directions
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-4-26-20(25)17-15-9-10-22(13(3)23)11-16(15)27-19(17)21-18(24)14-7-5-12(2)6-8-14/h5-8H,4,9-11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPDHIUMGRYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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